molecular formula C12H17NO4S B2396718 4-[(2-Phenoxyethyl)sulfonyl]morpholine CAS No. 312590-74-2

4-[(2-Phenoxyethyl)sulfonyl]morpholine

Cat. No.: B2396718
CAS No.: 312590-74-2
M. Wt: 271.33
InChI Key: SAORWMYAQNXEFM-UHFFFAOYSA-N
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Description

4-[(2-Phenoxyethyl)sulfonyl]morpholine is a chemical compound that belongs to the class of sulfonyl morpholines. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Phenoxyethyl)sulfonyl]morpholine typically involves the reaction of morpholine with 2-phenoxyethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Phenoxyethyl)sulfonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(2-Phenoxyethyl)sulfonyl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-Phenoxyethyl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenoxyethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Phenoxyethyl)sulfonyl]piperidine
  • 4-[(2-Phenoxyethyl)sulfonyl]thiomorpholine
  • 4-[(2-Phenoxyethyl)sulfonyl]pyrrolidine

Uniqueness

4-[(2-Phenoxyethyl)sulfonyl]morpholine is unique due to its specific combination of a morpholine ring and a phenoxyethylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-phenoxyethylsulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c14-18(15,13-6-8-16-9-7-13)11-10-17-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAORWMYAQNXEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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